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Compound of Interest

Compound Name: 1-(4-Aminophenyl)piperazine

Cat. No.: B1268280

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)piperazine is a chemical compound belonging to the arylpiperazine class,
a significant scaffold in medicinal chemistry. Its unique structural features make it a versatile
building block in the synthesis of a wide array of biologically active molecules. This technical
guide provides a comprehensive overview of its chemical identity, synthesis, analytical
methods, and known biological activities, with a focus on its relevance to drug discovery and
development.

Chemical Identity and Properties

CAS Number: 67455-41-8[1]
Synonyms:

e 4-(Piperazin-1-yl)aniline[1]

e p-Aminophenylpiperazine

e 1-(p-Aminophenyl)piperazine

e 4-(1-Piperazinyl)benzenamine[1]
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» N-(4-Aminophenyl)piperazine

» 4-Piperazinoaniline[1]

Chemical and Physical Properties:

The following table summarizes the key physicochemical properties of 1-(4-
Aminophenyl)piperazine.

Property Value Reference
Molecular Formula C10H1sNs [1]
Molecular Weight 177.25 g/mol [1]

Off-white to light yellow

Appearance .
crystalline powder
Melting Point 98-102 °C
- ) Decomposes before boiling at
Boiling Point ]
atmospheric pressure
Soluble in methanol, ethanol,
Solubility and chloroform. Slightly
soluble in water.
pKa Not readily available

Synthesis and Experimental Protocols

The synthesis of 1-(4-Aminophenyl)piperazine can be achieved through several routes, most
commonly involving the reduction of a nitro-precursor or the nucleophilic substitution of an
aniline derivative. Below is a detailed experimental protocol for a common synthesis method.

Synthesis via Reduction of 1-(4-Nitrophenyl)piperazine

This two-step process involves the initial synthesis of 1-(4-nitrophenyl)piperazine followed by its
reduction to the desired product.

Step 1: Synthesis of 1-(4-Nitrophenyl)piperazine
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o Materials: 1-Chloro-4-nitrobenzene, Piperazine, Sodium carbonate, Ethanol.
e Procedure:

o In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-4-
nitrobenzene (1 equivalent) and an excess of piperazine (3-4 equivalents) in ethanol.

o Add sodium carbonate (2 equivalents) to the mixture to act as a base.

o Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using
Thin Layer Chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and pour it into cold water.
o The product, 1-(4-nitrophenyl)piperazine, will precipitate as a yellow solid.
o Filter the solid, wash with water, and dry under vacuum.

Step 2: Reduction of 1-(4-Nitrophenyl)piperazine

o Materials: 1-(4-Nitrophenyl)piperazine, Tin(ll) chloride dihydrate (SnClz-2H20) or catalytic
hydrogenation (e.g., H2/Pd-C), Hydrochloric acid, Sodium hydroxide, Ethyl acetate.

e Procedure using Tin(ll) Chloride:
o Suspend 1-(4-nitrophenyl)piperazine (1 equivalent) in concentrated hydrochloric acid.

o Add a solution of tin(ll) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric
acid dropwise to the suspension while stirring at room temperature.

o Continue stirring for 2-3 hours. The reaction is typically exothermic.

o After the reaction is complete (monitored by TLC), carefully basify the mixture with a
concentrated sodium hydroxide solution until the pH is >10.

o Extract the product into ethyl acetate.
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o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield 1-(4-aminophenyl)piperazine.

o The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water).

Analytical Methods

The purity and identity of 1-(4-Aminophenyl)piperazine are typically assessed using standard
analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Areversed-phase HPLC method is suitable for the analysis of 1-(4-Aminophenyl)piperazine.

Parameter Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 um)

A mixture of acetonitrile and water (with 0.1%
Mobile Phase trifluoroacetic acid or formic acid) in a gradient

or isocratic elution.

Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 pL

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are used to confirm the chemical structure. The expected
chemical shifts will vary depending on the solvent used.

e H NMR (CDCls, 400 MHz): 6 ~6.8-6.6 (m, 4H, aromatic protons), ~3.6 (s, 2H, -NHz), ~3.1 (t,
4H, piperazine protons adjacent to aniline ring), ~3.0 (t, 4H, piperazine protons adjacent to -
NH).

e 13C NMR (CDCls, 100 MHz): Expected peaks for aromatic carbons and two distinct signals
for the piperazine carbons.
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Biological Activity and Applications in Drug
Development

1-(4-Aminophenyl)piperazine is a key pharmacophore found in a variety of compounds with
diverse biological activities. While the specific biological profile of the core molecule is not
extensively documented in publicly available literature, its presence in numerous drug
candidates and approved drugs points to its importance in interacting with biological targets.

The arylpiperazine moiety is a well-established privileged structure in medicinal chemistry,
known to interact with a range of G-protein coupled receptors (GPCRS), particularly in the
central nervous system.

Potential Biological Targets of Arylpiperazines

Derivatives of 1-(4-aminophenyl)piperazine have been investigated for their activity at various
receptors, including:

o Serotonin (5-HT) Receptors: Many arylpiperazines are potent ligands for various 5-HT
receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT>). Their interaction with these receptors is
crucial for the development of antidepressants, anxiolytics, and antipsychotics.[2][3]

o Dopamine (Dz2) Receptors: Arylpiperazines are also known to bind to dopamine receptors, a
key target in the treatment of psychosis and other neurological disorders.[4]

o Adrenergic Receptors: Some arylpiperazines exhibit affinity for a-adrenergic receptors.[5]

o Other Targets: More complex derivatives incorporating the 1-(4-aminophenyl)piperazine
scaffold have been explored as anticancer agents, potentially targeting signaling pathways
like MAPK/ERK and PI3K/Akt, or acting as androgen receptor antagonists.[2][5][6]

Generalized Arylpiperazine Signaling Pathway

The following diagram illustrates a generalized signaling pathway for an arylpiperazine acting
as an antagonist at a Gag-coupled receptor (like some 5-HT2 receptors) and as an agonist at a
Gai-coupled receptor (like some 5-HT1A receptors). It is important to note that this is a
representative pathway for the broader class of arylpiperazines, and the specific activity of 1-(4-
Aminophenyl)piperazine may differ.
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Intracellular Signaling
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Generalized signaling pathways for arylpiperazine derivatives.

Conclusion

1-(4-Aminophenyl)piperazine is a valuable and versatile chemical entity for drug discovery
and development. Its straightforward synthesis and the amenability of its structure to chemical
modification have led to its incorporation into a multitude of biologically active compounds.
While the specific pharmacological profile of the parent molecule requires further elucidation,
the well-established role of the arylpiperazine scaffold in targeting key receptors in the central
nervous system and other disease-related pathways underscores its continued importance in
medicinal chemistry. This guide provides a foundational understanding for researchers and
scientists working with this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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